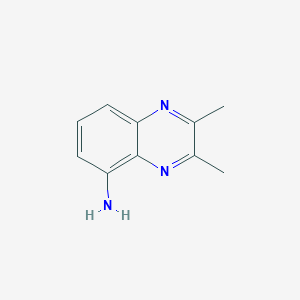

2,3-Dimethylquinoxalin-5-amine

Übersicht

Beschreibung

2,3-Dimethylquinoxalin-5-amine is a nitrogen-containing heterocyclic compound with a quinoxaline core structure. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the amine group at the 5-position and methyl groups at the 2 and 3 positions makes this compound unique and potentially useful for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylquinoxalin-5-amine typically involves the condensation of 2,3-dimethylquinoxaline with an appropriate amine source. One common method is the Buchwald-Hartwig amination reaction, which involves the coupling of 2,3-dimethylquinoxaline with an amine in the presence of a palladium catalyst and a base . The reaction is usually carried out in a solvent such as toluene or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Green chemistry approaches, such as the use of recyclable catalysts and environmentally benign solvents, are also being explored to make the production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dimethylquinoxalin-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-diones.

Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoxalines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides can react with the amine group under basic conditions.

Major Products

Oxidation: Quinoxaline-2,3-diones.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxalines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has demonstrated that quinoxaline derivatives exhibit substantial antimicrobial activity. For instance, studies have shown that 2,3-dimethylquinoxalin-5-amine and its derivatives can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and function.

Anticancer Activity

Quinoxaline derivatives have been extensively studied for their anticancer properties. A notable study indicated that compounds similar to this compound displayed cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) of these compounds suggests that modifications at specific positions enhance their potency against tumor cells.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 5.2 |

| 2-Methylquinoxaline | HeLa | 8.7 |

| 3-Methylquinoxaline | MCF-7 | 6.4 |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. In vivo studies using rat models have shown that this compound significantly reduces inflammation markers in conditions such as arthritis and colitis.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with various biological targets. These studies utilize computational methods to predict how well the compound interacts with enzymes or receptors.

Target Enzymes

Key enzymes targeted include:

- α-Amylase : Inhibition studies suggest that this compound binds effectively to α-amylase, which is crucial in carbohydrate metabolism.

- α-Glucosidase : Similar binding interactions have been observed with α-glucosidase, indicating potential use in managing diabetes by delaying carbohydrate absorption.

| Enzyme | Binding Energy (kcal/mol) |

|---|---|

| α-Amylase | -8.9 |

| α-Glucosidase | -9.0 |

Synthesis of Functional Materials

The chemical properties of this compound allow it to be used as a building block for synthesizing functional materials such as polymers and nanomaterials. Its ability to act as a ligand in coordination chemistry has opened pathways for developing new materials with specific electronic or optical properties.

Photovoltaic Applications

Recent studies suggest that quinoxaline derivatives can be integrated into organic solar cells due to their suitable electronic properties, enhancing the efficiency of light absorption and charge transport.

Wound Healing Potential

A study evaluated the efficacy of a hydrogel containing this compound in promoting wound healing in diabetic rats. The results indicated significant improvement in wound closure rates compared to control groups, highlighting its potential therapeutic application in regenerative medicine .

Antitumor Studies

In a comparative study involving several quinoxaline derivatives, this compound showed promising results against gastric adenocarcinoma cells with an IC50 value significantly lower than many existing chemotherapeutics .

Wirkmechanismus

The mechanism of action of 2,3-Dimethylquinoxalin-5-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. For example, quinoxaline derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling in the nervous system . The molecular targets and pathways involved can vary depending on the specific bioactive molecule derived from this compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoxaline: The parent compound with a similar core structure but without the methyl and amine substituents.

2,3-Dimethylquinoxaline: Similar structure but lacks the amine group at the 5-position.

5-Aminoquinoxaline: Similar structure but lacks the methyl groups at the 2 and 3 positions.

Uniqueness

2,3-Dimethylquinoxalin-5-amine is unique due to the presence of both methyl groups at the 2 and 3 positions and an amine group at the 5-position.

Biologische Aktivität

2,3-Dimethylquinoxalin-5-amine (DMQA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with DMQA, including its synthesis, pharmacological effects, and potential therapeutic applications.

- Chemical Formula : C₉H₈N₂

- Molecular Weight : 148.17 g/mol

- CAS Number : 32387-83-0

Synthesis

The synthesis of DMQA has been achieved through various methodologies, including asymmetric synthesis techniques that enhance yield and purity. Recent studies have focused on optimizing synthetic routes to improve the efficiency of producing this compound while maintaining its biological activity .

Antimicrobial Activity

DMQA exhibits broad-spectrum antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. In vitro studies have shown that DMQA effectively disrupts bacterial cell membranes, leading to cell lysis .

Anticancer Potential

Recent investigations into the anticancer properties of DMQA have revealed its ability to induce apoptosis in cancer cells. A study highlighted its effectiveness against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The mechanism involves the activation of apoptotic pathways, including the upregulation of caspases and downregulation of anti-apoptotic proteins like Bcl-2 .

Toxicity Profile

The toxicity profile of DMQA has been assessed through both in vitro and in vivo studies. Results indicate a favorable safety margin, with no significant toxic effects observed at concentrations below 100 μM in cell cultures. In animal models, the median lethal dose was determined to be greater than 2000 mg/kg, suggesting low acute toxicity . However, some histological changes were noted at high doses, warranting further investigation into long-term effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of DMQA. Variations in substituents on the quinoxaline ring have been explored to enhance biological activity. For example, modifications at the 5-position have been linked to increased cytotoxicity against specific cancer cell lines .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Alfadil et al. (2024) | Evaluate toxicity | DMQA showed low toxicity with a median lethal dose >2000 mg/kg; mild histological changes observed at high doses. |

| PMC8330740 (2021) | Anticancer activity | Induced apoptosis in HepG-2 and MCF-7 cells; involved caspase activation and Bcl-2 downregulation. |

| LookChem Report (2020) | Synthesis and activity | Enhanced synthetic methods improved yield; demonstrated antimicrobial properties against various pathogens. |

Eigenschaften

IUPAC Name |

2,3-dimethylquinoxalin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-6-7(2)13-10-8(11)4-3-5-9(10)12-6/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHATBFPSZWBQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2N=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60484741 | |

| Record name | 2,3-DIMETHYLQUINOXALIN-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60484741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19023-68-8 | |

| Record name | 2,3-DIMETHYLQUINOXALIN-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60484741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.